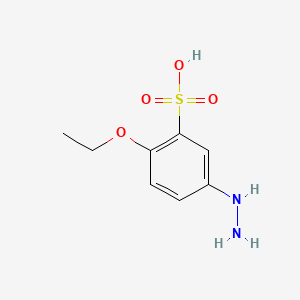

2-Ethoxy-5-hydrazinobenzenesulphonic acid

Description

Research Context within Benzenesulfonic Acid Derivatives

Benzenesulfonic acids and their derivatives are a cornerstone of modern chemistry, with applications spanning pharmaceuticals, materials science, and industrial processes. researchgate.netelchemy.com These organic compounds, characterized by a benzene (B151609) ring attached to a sulfonic acid group, are highly acidic and often used as strong acid catalysts in reactions like esterification and dehydration. elchemy.com

In medicinal chemistry, the benzenesulfonic acid framework is integral to the design of novel therapeutic agents. For instance, certain benzenesulfonate (B1194179) derivatives have been investigated for their potent anticancer activity, showing the ability to induce cell cycle arrest in cancer cell lines. nih.gov The sulfonamide group, a key derivative, is a critical component in various drugs, including antibacterial agents and diuretics. elchemy.com Furthermore, research has demonstrated the role of benzenesulfonamide (B165840) derivatives as effective inhibitors of viral components, such as the hemagglutinin protein of the influenza virus. nih.gov The sulfonic acid group enhances water solubility and allows for precise molecular modifications, making these derivatives valuable intermediates in the synthesis of dyes, pigments, and detergents. elchemy.com

Strategic Importance of Multifunctional Aromatic Hydrazines in Contemporary Organic Synthesis

Aromatic hydrazines are a class of organic compounds derived from hydrazine (B178648) (H₂N−NH₂) where at least one hydrogen atom is replaced by an aryl group. wikipedia.org These compounds are pivotal in organic synthesis due to the reactivity of the hydrazine functional group. They serve as key starting materials or intermediates in the synthesis of a wide array of heterocyclic compounds, which are fundamental scaffolds in many pharmaceuticals and agrochemicals. mdpi.com

The reaction of hydrazines with carbonyl compounds to form hydrazones is a classic and widely used transformation. organic-chemistry.org Aromatic hydrazines, in particular, are prepared through methods like the reduction of aromatic diazonium salts. wikipedia.org They are instrumental in constructing nitrogen-containing ring systems such as pyrazoles and pyridazines. mdpi.comorganic-chemistry.org The development of new catalytic systems, for example using ruthenium pincer complexes, has enabled more efficient and environmentally friendly syntheses of azines directly from alcohols and hydrazine. nih.gov The versatility of aromatic hydrazines makes them indispensable tools for chemists creating complex molecules with specific biological or material properties.

Foundational Research Areas and Emerging Trends in Compound Exploration

The exploration of compounds like 2-Ethoxy-5-hydrazinobenzenesulphonic acid is driven by the potential for synergistic functionality. The foundational research into benzenesulfonic acids and aromatic hydrazines provides a strong basis for predicting the reactivity and potential applications of molecules that contain both moieties.

Emerging trends focus on the synthesis of more complex derivatives built upon this foundational structure. For example, related structures where the hydrazine or sulfonic acid group is further functionalized are common in patent literature and chemical catalogs, indicating active areas of research and development. Compounds such as 2-Ethoxy-5-(4-methyl-1-piperazinylsulfonyl)benzoic acid and 2-Ethoxy-5-((4-ethylpiperazin-1-yl)sulfonyl)benzimidohydrazide illustrate how the core benzenesulfonic acid structure is modified to create molecules with specific properties, often for pharmaceutical applications. nih.govpharmaffiliates.comchemicalbook.com The citrate (B86180) salt of a complex pyrimidine (B1678525) derivative, 5-(2-Ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]phenyl)-1-methyl-3-propyl-6,7-dihydro-1h-pyrazolo[4,3-d]pyrimidine citrate, further highlights the use of such scaffolds in creating highly specialized molecules. nih.gov The analysis of derivatives like 2-Ethoxy-5-(5-oxo-3-stearamido-2-pyrazolin-1-yl)benzenesulphonic acid using techniques like HPLC demonstrates the ongoing need for analytical methods to characterize these complex structures. sielc.com

The combination of the electron-donating ethoxy group, the nucleophilic hydrazine group, and the strongly acidic and water-solubilizing sulfonic acid group on a single aromatic ring makes this compound a prime candidate for creating novel dyes, catalysts, or biologically active compounds. Future research will likely focus on exploiting this unique combination of properties in targeted synthetic applications.

Data Tables

Table 1: Physicochemical Properties of Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 2-Ethoxy-5-(4-methyl-1-piperazinylsulfonyl)benzoic acid | C₁₄H₂₀N₂O₅S | 328.39 | 194602-23-8 |

| 2-Ethoxy-5-((4-ethylpiperazin-1-yl)sulfonyl)benzimidohydrazide | C₁₅H₂₅N₅O₃S | 355.46 | 1169861-36-2 |

| 2-Ethoxy-5-(5-oxo-3-stearamido-2-pyrazolin-1-yl)benzenesulphonic acid | C₂₉H₄₇N₃O₆S | 565.77 | 3968-15-8 |

| 2-Ethoxy-5-methoxyphenylboronic acid | C₉H₁₃BO₄ | 196.01 | 957065-85-9 |

| 5-(2-Ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]phenyl)-1-methyl-3-propyl-6,7-dihydro-1h-pyrazolo[4,3-d]pyrimidine citrate | C₂₈H₄₀N₆O₁₀S | 652.7 | 1983937-87-6 |

Note: Data sourced from various chemical databases and supplier information. nih.govpharmaffiliates.comnih.govsielc.comchemscene.com

Structure

3D Structure

Properties

CAS No. |

85099-37-2 |

|---|---|

Molecular Formula |

C8H12N2O4S |

Molecular Weight |

232.26 g/mol |

IUPAC Name |

2-ethoxy-5-hydrazinylbenzenesulfonic acid |

InChI |

InChI=1S/C8H12N2O4S/c1-2-14-7-4-3-6(10-9)5-8(7)15(11,12)13/h3-5,10H,2,9H2,1H3,(H,11,12,13) |

InChI Key |

VNVDWWIHAKFXCI-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=C(C=C1)NN)S(=O)(=O)O |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies and Process Optimization

Classical and Contemporary Synthesis Routes for 2-Ethoxy-5-hydrazinobenzenesulphonic Acid

The classical synthesis of this compound is a well-established, albeit challenging, chemical sequence.

The key precursor for the synthesis of this compound is p-phenetidine (B124905) (4-ethoxyaniline). wikipedia.org The first critical step is the sulfonation of p-phenetidine to produce the intermediate, 2-ethoxy-5-aminobenzenesulphonic acid (also known as p-phenetidine-3-sulfonic acid). chemnet.com This electrophilic aromatic substitution reaction introduces a sulfonic acid group onto the benzene (B151609) ring.

The subsequent transformation involves the diazotization of the amino group on 2-ethoxy-5-aminobenzenesulphonic acid. This is typically achieved by treating the amine with nitrous acid (HNO₂), which is often generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures. This reaction yields a highly reactive diazonium salt intermediate.

The final step is the reduction of the diazonium salt to the corresponding hydrazine (B178648) derivative. rsc.org This converts the -N₂⁺ group into a -NHNH₂ group, yielding the target molecule, this compound.

Sulfonation: The sulfonation of aromatic amines like p-phenetidine can be achieved using various sulfonating agents, including sulfuric acid, fuming sulfuric acid (oleum), or chlorosulfonic acid. The reaction of p-anisidine, a similar compound, with amidosulfonic acid in the presence of sulfuric acid at temperatures between 160°C and 200°C has been reported. google.com For the sulfonation of 3,4-dichloroaniline, the reaction is carried out by heating the molten aniline (B41778) with sulfuric acid. google.com Optimizing the ratio of reactants and controlling the temperature are crucial to maximize the yield of the desired sulfonic acid and minimize the formation of polysulfonated byproducts.

Diazotization: The diazotization reaction is highly dependent on temperature and pH. It is typically carried out at temperatures between 0-5°C to prevent the unstable diazonium salt from decomposing. The reaction medium must be acidic to generate the necessary nitrosyl cation from nitrous acid.

Reduction: Several reducing agents can be used to convert the diazonium salt to the hydrazine. Classical methods employ sodium sulfite (B76179) or stannous chloride (SnCl₂) in an acidic medium. rsc.org The use of sodium sulfite involves the initial formation of an azo-sulfite intermediate which is then hydrolyzed to the hydrazine. When using stannous chloride, it is important to maintain acidic conditions.

| Reaction Step | Key Reagents | Typical Conditions | Purpose |

| Sulfonation | p-phenetidine, Sulfuric Acid/Oleum | High Temperature | Introduction of sulfonic acid group |

| Diazotization | 2-ethoxy-5-aminobenzenesulphonic acid, NaNO₂, HCl | 0-5 °C, Acidic | Conversion of amino group to diazonium salt |

| Reduction | Aryl diazonium salt, Sodium Sulfite or SnCl₂ | Acidic Medium | Conversion of diazonium salt to hydrazine |

This table provides a generalized overview of the reaction conditions.

The purification of the final product, as well as the intermediates, is critical. Aryl sulfonic acids are often purified by recrystallization from aqueous solutions or by ion-exchange chromatography. google.comreddit.com Given their high solubility in water and low solubility in organic solvents, specialized techniques are required. lookchem.com Azeotropic distillation with toluene (B28343) can be used to dry the hydrated acid. lookchem.com

The purification of the final hydrazine product can be challenging due to its potential instability. Phenylhydrazine, a related compound, is purified by liberating the free base from its hydrochloride salt with a strong base, followed by extraction with an organic solvent like benzene and subsequent distillation under reduced pressure. prepchem.com The purity of the final compound can be assessed using techniques such as High-Performance Liquid Chromatography (HPLC).

Innovations in Synthetic Protocols for Enhanced Sustainability and Efficiency

Recent advancements in chemical synthesis have focused on developing more sustainable and efficient methods.

The classical synthesis of arylhydrazines often involves the use of heavy metals like tin, which pose environmental concerns. reddit.com A greener alternative for the reduction of diazonium salts utilizes L-ascorbic acid (Vitamin C) in an aqueous medium. reddit.com This method avoids the use of heavy metals and their associated toxic residues.

The use of solid acid catalysts for sulfonation is another green approach. Silica-supported perchloric acid (SiO₂/HClO₄) and potassium hydrogen sulfate (B86663) (SiO₂/KHSO₄) have been used as reusable heterogeneous catalysts for the sulfonation of aromatic compounds with sodium bisulfite. ajgreenchem.comresearchgate.net These catalysts can be easily separated from the reaction mixture and reused, reducing waste. Microwave-assisted synthesis using these catalysts can drastically reduce reaction times from hours to minutes. ajgreenchem.comresearchgate.net

Catalytic hydrogenation represents another method for the reduction of diazonium salts to their corresponding hydrazines. rsc.org This method can be more efficient and cleaner than stoichiometric reductions. Furthermore, palladium-catalyzed reactions involving aryl diazonium salts are being explored under safer conditions to enhance the efficiency and safety of these transformations. lookchem.com The development of biomass-derived sulfonated carbon catalysts is also a promising area of research for green and efficient sulfonation reactions. rsc.org

Continuous Flow Synthesis Applications

A comprehensive review of the scientific literature and patent databases reveals a notable absence of specific research dedicated to the continuous flow synthesis of this compound. While continuous flow methodologies have been successfully applied to the synthesis of various aromatic hydrazine derivatives and related intermediates, a direct and documented application to this particular sulphonic acid derivative has not been reported.

The synthesis of aromatic hydrazines often involves key transformations such as diazotization of anilines followed by reduction. durham.ac.ukresearchgate.net Continuous flow technology has been shown to be particularly advantageous for handling potentially hazardous intermediates like diazonium salts, offering a safer and more controlled reaction environment. researchgate.netresearchgate.net For instance, the reduction of aryl diazonium salts to their corresponding hydrazines has been explored using various reagents, including mild and metal-free options, with some of these processes being adapted for continuous flow systems. durham.ac.uk

Furthermore, the continuous flow synthesis of various heterocyclic compounds derived from hydrazines, such as pyrazoles, has been successfully demonstrated. rsc.orgmdpi.com These studies highlight the feasibility of handling hydrazine derivatives in flow reactors to produce more complex molecules. rsc.orgacs.org

Despite the successful application of flow chemistry to the synthesis of hydrazines and their derivatives through various reaction pathways rsc.orgmit.edu, the specific integration of these steps for the production of this compound has not been documented. The typical synthesis of such a molecule would likely involve multiple steps, including sulfonation, nitration, reduction to an amine, diazotization, and a final reduction to the hydrazine. While some of these individual steps have been performed in continuous flow for other substrates, a complete telescoped or sequential flow process for this compound is not described in the available literature.

Research Findings and Data

Due to the lack of published research on the continuous flow synthesis of this compound, there are no specific research findings or data tables to present for this process. The operational parameters, such as reaction times, temperatures, pressures, catalyst use, and yields, which are critical for characterizing a continuous flow process, have not been established for this compound.

Comprehensive Reactivity Profiling and Mechanistic Studies

Reactivity of the Hydrazino Functional Group

The hydrazino (-NHNH2) group is a potent nucleophile and is central to many of the characteristic reactions of 2-Ethoxy-5-hydrazinobenzenesulphonic acid. Its reactivity is influenced by the electronic effects of the ethoxy and sulfonic acid substituents on the benzene (B151609) ring.

The reaction of the hydrazino group with aldehydes and ketones to form hydrazones is a cornerstone of its chemistry. fao.org This condensation reaction is a versatile method for creating new carbon-nitrogen double bonds and is widely used in organic synthesis. The general mechanism involves the nucleophilic attack of the terminal nitrogen of the hydrazine (B178648) onto the electrophilic carbonyl carbon, followed by dehydration to yield the stable hydrazone. nih.gov

The presence of the electron-donating ethoxy group and the electron-withdrawing sulfonic acid group on the aromatic ring can modulate the nucleophilicity of the hydrazino moiety and the stability of the resulting hydrazone.

The rate of hydrazone formation is highly dependent on the pH of the reaction medium. nih.gov The reaction is subject to general acid catalysis, where protonation of the carbonyl oxygen enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack. nih.gov However, at very low pH, the hydrazine itself can be protonated, rendering it non-nucleophilic and thus inhibiting the reaction. nih.gov The optimal pH for hydrazone formation is typically in the weakly acidic range.

Table 1: Illustrative Kinetic Data for Hydrazone Formation

| Carbonyl Compound | pH | Rate Constant (M⁻¹s⁻¹) |

|---|---|---|

| Formaldehyde | 5.0 | k₁ |

| Acetaldehyde | 5.0 | k₂ |

| Acetone | 5.0 | k₃ |

| Benzaldehyde (B42025) | 5.0 | k₄ |

Note: The rate constants (k) are hypothetical and serve to illustrate expected trends. Generally, k₁ > k₂ > k₃ and k₄ would be influenced by the electronic nature of substituents on the benzaldehyde ring.

Thermodynamically, the formation of the hydrazone is typically a favorable process due to the stability of the resulting C=N double bond and the formation of a water molecule. The equilibrium can be shifted towards the product by removing water from the reaction mixture.

When a prochiral aldehyde or ketone is reacted with this compound, the resulting hydrazone can exist as stereoisomers (E/Z isomers) with respect to the C=N double bond. The stereochemical outcome of the reaction is influenced by steric and electronic factors of both the carbonyl compound and the hydrazine.

In many cases, the E-isomer is thermodynamically more stable due to reduced steric hindrance between the substituents on the nitrogen and the carbon of the imine bond. However, the kinetic product ratio can be influenced by the reaction conditions. For certain chiral carbonyl compounds, the formation of diastereomeric hydrazones can occur, and the stereoselectivity of this process can be influenced by chiral catalysts or auxiliaries. youtube.com

The hydrazino group is susceptible to oxidation by a variety of oxidizing agents. The course of the oxidation is dependent on the specific oxidant used and the reaction conditions. Mild oxidation can lead to the formation of diazenes, which may be unstable and decompose to evolve nitrogen gas, resulting in the formation of a carbon-hydrogen bond where the hydrazino group was located.

Stronger oxidizing agents can lead to the formation of diazonium salts, which are highly reactive intermediates. These salts can undergo a variety of subsequent reactions, such as Sandmeyer-type reactions, to introduce a range of functional groups onto the aromatic ring.

The terminal nitrogen atom of the hydrazino group possesses a lone pair of electrons, making it a strong nucleophile. Besides its reaction with carbonyls, it can react with other electrophiles. For instance, it can be acylated by acid chlorides or anhydrides to form hydrazides. It can also undergo nucleophilic substitution reactions with activated alkyl or aryl halides.

The nucleophilicity of the hydrazino group in this compound is modulated by the substituents on the benzene ring. The electron-donating ethoxy group at the ortho position enhances the nucleophilicity, while the electron-withdrawing sulfonic acid group at the meta position to the hydrazine has a deactivating effect, though this is somewhat attenuated by the distance.

Condensation Reactions with Carbonyl Species: Advanced Hydrazone Formation

Reactivity of the Sulfonic Acid Functional Group

The sulfonic acid (-SO₃H) group is a strong acid and imparts significant water solubility to the molecule. wikipedia.org Its reactivity is primarily centered around reactions that involve the sulfonic acid moiety itself or its influence on the aromatic ring.

A key reaction of aromatic sulfonic acids is desulfonation, which is the reverse of sulfonation. libretexts.orglibretexts.org This reaction is typically achieved by heating the sulfonic acid in the presence of dilute aqueous acid. wikipedia.org The reversibility of the sulfonation reaction allows the sulfonic acid group to be used as a temporary protecting or directing group in organic synthesis. libretexts.org For example, it can be used to block a specific position on the aromatic ring, direct an incoming electrophile to another position, and then be removed. libretexts.org

The sulfonic acid group can also be converted into other functional groups. For instance, treatment with a strong dehydrating agent like phosphorus pentoxide can yield the corresponding sulfonic anhydride. wikipedia.org Reaction with phosphorus pentachloride or thionyl chloride can convert the sulfonic acid into a sulfonyl chloride. wikipedia.org The resulting sulfonyl chloride is a valuable intermediate that can react with nucleophiles like ammonia (B1221849) or amines to form sulfonamides.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Formaldehyde |

| Acetaldehyde |

| Acetone |

| Benzaldehyde |

| Hydrazone |

| Diazene |

| Diazonium salt |

| Hydrazide |

| Sulfonic anhydride |

| Sulfonyl chloride |

| Sulfonamide |

| Phosphorus pentoxide |

| Phosphorus pentachloride |

Acid-Base Equilibrium and Salt Formation Chemistry

The presence of both a strongly acidic sulphonic acid group and a weakly basic hydrazino group gives this compound amphoteric properties, meaning it can act as both an acid and a base.

The sulphonic acid group (-SO₃H) is a strong acid, comparable to sulfuric acid. In an aqueous solution, it will readily deprotonate to form the corresponding sulphonate anion (-SO₃⁻) and a hydronium ion (H₃O⁺). The pKa value for the sulphonic acid group is typically low, indicating a high degree of ionization in water.

The hydrazino group (-NHNH₂) possesses a lone pair of electrons on each nitrogen atom, allowing it to act as a weak base and accept a proton. This equilibrium is characterized by its pKb value. In acidic conditions, the hydrazino group can be protonated to form a hydrazinium (B103819) ion (-NH₂NH₃⁺).

This dual functionality allows for the formation of various salts. Reaction with a strong base, such as sodium hydroxide, will deprotonate the sulphonic acid group to form a sodium sulphonate salt. Conversely, reaction with a strong acid, such as hydrochloric acid, will protonate the hydrazino group to form a hydrazinium salt.

| Functional Group | Acidic/Basic Nature | Typical pKa/pKb | Ionized Form |

| Sulphonic Acid (-SO₃H) | Strong Acid | Low pKa | Sulphonate (-SO₃⁻) |

| Hydrazino (-NHNH₂) | Weak Base | High pKa of conjugate acid | Hydrazinium (-NH₂NH₃⁺) |

Derivatization via Sulfonyl Chloride Formation

The sulphonic acid group of this compound can be converted into a more reactive sulfonyl chloride (-SO₂Cl) functional group. This transformation is a key step in the synthesis of various derivatives, such as sulfonamides and sulfonate esters.

The most common method for this conversion is the reaction of the sulfonic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The reaction proceeds by replacing the hydroxyl group of the sulfonic acid with a chlorine atom.

The resulting sulfonyl chloride is a highly reactive electrophile. The chlorine atom is a good leaving group, and the sulfur atom is susceptible to nucleophilic attack. This allows for the facile synthesis of a wide range of sulfonamide and sulfonate ester derivatives by reacting the sulfonyl chloride with amines and alcohols, respectively.

Interactions with Protic and Aprotic Solvents

The solubility and behavior of this compound are significantly influenced by the nature of the solvent.

Protic Solvents: In protic solvents, such as water and alcohols, the compound can engage in hydrogen bonding through both the sulphonic acid and hydrazino groups. The sulphonic acid group can act as a hydrogen bond donor, while the oxygen atoms of the sulphonate and the nitrogen atoms of the hydrazino group can act as hydrogen bond acceptors. These interactions generally lead to good solubility in protic solvents.

Aprotic Solvents: In aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), which lack acidic protons, the primary interactions are dipole-dipole forces. The polar nature of the sulphonic acid and hydrazino groups allows for favorable interactions with polar aprotic solvents, often resulting in good solubility. In nonpolar aprotic solvents, such as hexane (B92381) or benzene, the solubility is expected to be significantly lower due to the large difference in polarity.

Reactivity and Stability of the Ethoxy Functional Group

Ethereal Linkage Stability Under Varying Reaction Conditions

The ethoxy group (-OCH₂CH₃) consists of an ether linkage to the benzene ring. Ethers are generally considered to be relatively unreactive functional groups. The C-O bond of the ether is strong and not easily cleaved.

Under most reaction conditions, including those typically used for electrophilic aromatic substitution or derivatization of the other functional groups, the ethoxy group is expected to be stable. However, under harsh acidic conditions, particularly with strong hydrohalic acids like HBr or HI, cleavage of the ether bond can occur to form the corresponding phenol (B47542) and an ethyl halide. This reaction proceeds via a nucleophilic substitution mechanism.

Role in Regioselectivity and Electronic Effects on the Aromatic Ring

The ethoxy group is an activating group and an ortho-, para-director in electrophilic aromatic substitution reactions. wikipedia.orgbyjus.com This is due to the interplay of two opposing electronic effects:

Resonance Effect (+R): The lone pair of electrons on the oxygen atom can be delocalized into the benzene ring through resonance. This increases the electron density of the ring, particularly at the ortho and para positions, making the ring more susceptible to attack by electrophiles. youtube.com This electron-donating resonance effect is the dominant factor.

Inductive Effect (-I): Oxygen is more electronegative than carbon, so it withdraws electron density from the benzene ring through the sigma bond. This inductive effect is deactivating.

Since the resonance effect outweighs the inductive effect, the net result is that the ethoxy group activates the benzene ring towards electrophilic substitution and directs incoming electrophiles to the positions ortho and para to it. wikipedia.orgyoutube.com

Electrophilic and Nucleophilic Aromatic Substitution on the Benzene Ring

The benzene ring of this compound is highly substituted, and the directing effects of the existing functional groups will govern the position of any further substitution.

Electrophilic Aromatic Substitution (EAS):

The benzene ring is activated towards EAS by the electron-donating ethoxy and hydrazino groups. masterorganicchemistry.comlibretexts.org Both of these are ortho-, para-directors. latech.edu The sulphonic acid group, on the other hand, is a strong deactivating group and a meta-director. latech.edufiveable.me

The positions for electrophilic attack will be determined by the combined directing effects of these three groups. The powerful activating and ortho-, para-directing influence of the ethoxy and hydrazino groups will likely dominate over the deactivating, meta-directing effect of the sulphonic acid group. Therefore, incoming electrophiles are most likely to substitute at the positions ortho and para to the activating groups. Given the existing substitution pattern, the most probable positions for further electrophilic attack are C4 and C6.

Nucleophilic Aromatic Substitution (NAS):

Nucleophilic aromatic substitution is less common than electrophilic substitution and typically requires the presence of strong electron-withdrawing groups on the aromatic ring to activate it towards nucleophilic attack. wikipedia.orglibretexts.org The sulphonic acid group is a strong electron-withdrawing group and could potentially facilitate NAS. libretexts.org

Directing Group Effects and Substituent Influence

The reactivity and regioselectivity of electrophilic aromatic substitution on the this compound ring are governed by the interplay of the directing effects of its three substituents: the ethoxy group (-OCH2CH3), the hydrazino group (-NHNH2), and the sulphonic acid group (-SO3H). These groups exert influence through a combination of resonance (mesomeric) and inductive effects.

The ethoxy group is a strong activating group and an ortho, para-director. acs.orglibretexts.orgmasterorganicchemistry.com The oxygen atom, directly attached to the benzene ring, possesses lone pairs of electrons that can be delocalized into the aromatic system through resonance. This increases the electron density of the ring, particularly at the ortho and para positions, making the molecule more susceptible to electrophilic attack at these sites. masterorganicchemistry.comacs.org The increased electron density stabilizes the arenium ion intermediate formed during the substitution process. acs.org

Similarly, the hydrazino group is anticipated to be a strong activating group and an ortho, para-director. The nitrogen atom adjacent to the ring has a lone pair of electrons that can participate in resonance, thereby increasing the electron density at the ortho and para positions. pressbooks.pub Generally, substituents with lone pairs on the atom connected to the benzene ring are potent activating groups. pressbooks.pubassets-servd.host

In contrast, the sulphonic acid group is a strong deactivating group and a meta-director. nih.govlibretexts.org The sulphur atom is in a high oxidation state and is bonded to three electronegative oxygen atoms, which strongly withdraw electron density from the benzene ring via both inductive and resonance effects. This withdrawal of electrons deactivates the ring towards electrophilic attack and directs incoming electrophiles to the meta position, which is less deactivated than the ortho and para positions. organic-chemistry.org

When multiple substituents are present on a benzene ring, the directing effect is generally controlled by the most powerful activating group. stackexchange.com In the case of this compound, both the ethoxy and hydrazino groups are strong activators, while the sulphonic acid group is a strong deactivator. Therefore, the activating groups will dictate the position of further substitution.

The positions on the benzene ring are numbered as follows:

C1: -SO3H

C2: -OCH2CH3

C3: -H

C4: -H

C5: -NHNH2

C6: -H

The ethoxy group at C2 directs to its ortho (C3) and para (C6) positions. The hydrazino group at C5 directs to its ortho (C4 and C6) positions. The sulphonic acid group at C1 directs to its meta (C3 and C5) positions.

Considering the combined influence:

Position C3: Is ortho to the activating ethoxy group and meta to the deactivating sulphonic acid group.

Position C4: Is ortho to the activating hydrazino group.

Position C6: Is para to the activating ethoxy group and ortho to the activating hydrazino group.

The C6 position is doubly activated by both the ethoxy and hydrazino groups, making it the most probable site for electrophilic substitution. The C3 and C4 positions are also activated, but to a lesser extent. Steric hindrance from the adjacent ethoxy group might slightly disfavor substitution at C3.

| Substituent | Position | Electronic Effect | Directing Effect |

| Ethoxy (-OCH2CH3) | C2 | Activating | Ortho, Para |

| Hydrazino (-NHNH2) | C5 | Activating | Ortho, Para |

| Sulphonic Acid (-SO3H) | C1 | Deactivating | Meta |

Palladium-Catalyzed Cross-Coupling Reactions at Aryl Positions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds. nobelprize.orgyoutube.com For this compound, two of the functional groups present potential sites for such reactions: the sulphonic acid group and the hydrazino group.

Coupling via the Sulphonic Acid Group:

Aryl sulfonates and related derivatives can serve as electrophilic partners in cross-coupling reactions. The sulphonic acid group can be converted into a better leaving group, such as a sulfonate ester (e.g., tosylate, triflate) or a sulfonyl chloride, to facilitate palladium-catalyzed reactions like the Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations. pressbooks.pub There are precedents for the direct use of aryl sulfonic acids in cross-coupling, though this is less common. The C-S bond of the sulphonic acid can undergo oxidative addition to a low-valent palladium catalyst, initiating the catalytic cycle.

Mechanistic studies on related systems suggest that the oxidative addition of the C-S bond to a Pd(0) species is a key step. acs.org This is followed by transmetallation with an organometallic reagent (in Suzuki or Negishi coupling) or coordination of an amine and subsequent reductive elimination (in Buchwald-Hartwig coupling) to form the desired product. The efficiency of these couplings can be influenced by the nature of the ligands on the palladium catalyst and the reaction conditions. youtube.com

Coupling involving the Hydrazino Group:

The hydrazino group can also participate in palladium-catalyzed cross-coupling reactions, primarily through C-N bond cleavage. acs.org It has been demonstrated that arylhydrazines can couple with arylboronic acids in a Suzuki-type reaction, where the hydrazino group is cleaved and replaced by the aryl group from the boronic acid. acs.org This process represents a denitrogenative coupling.

Furthermore, palladium-catalyzed C-N coupling reactions can be employed to synthesize arylhydrazines from aryl halides and hydrazine. nih.gov This suggests that the N-H bonds of the hydrazino group in this compound could potentially undergo coupling with aryl halides in a Buchwald-Hartwig type reaction to form more complex hydrazine derivatives. acs.org

The presence of multiple functional groups on the benzene ring introduces challenges of selectivity. The strong coordinating ability of the hydrazino group could potentially interfere with the palladium catalyst, either by forming stable complexes that inhibit catalytic activity or by directing the reaction to an undesired pathway. The electronic nature of the other substituents will also influence the reactivity of the C-S and C-N bonds towards the palladium catalyst.

| Potential Coupling Site | Type of Reaction | Potential Coupling Partner | Key Mechanistic Step |

| Sulphonic Acid (-SO3H) | Suzuki-Miyaura | Arylboronic acid | Oxidative addition of C-S bond |

| Hydrazino (-NHNH2) | Denitrogenative Coupling | Arylboronic acid | C-N bond cleavage |

| Hydrazino (-NHNH2) | Buchwald-Hartwig Amination | Aryl halide | N-H activation |

Advanced Derivatization Strategies and Molecular Design

Design and Synthesis of Novel Hydrazone-Based Structures

The hydrazine (B178648) group (-NHNH2) is a key reactive center in 2-ethoxy-5-hydrazinobenzenesulphonic acid, readily undergoing condensation reactions with carbonyl compounds to form hydrazones. This reaction provides a straightforward and efficient method for introducing a wide variety of structural motifs onto the parent molecule.

Exploration of Diverse Carbonyl Precursors for Hydrazone Formation

The synthesis of hydrazones from this compound can be achieved by reacting it with a diverse range of aldehydes and ketones. This condensation reaction is typically carried out in a suitable solvent, such as ethanol or methanol, and can be catalyzed by the addition of a small amount of acid. The general reaction involves the nucleophilic attack of the hydrazine nitrogen on the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form the characteristic C=N-NH- bond of the hydrazone.

A wide variety of carbonyl precursors can be employed, leading to a vast library of hydrazone derivatives. These precursors can be broadly categorized as:

Aromatic Aldehydes and Ketones: Substituted and unsubstituted benzaldehydes, acetophenones, and benzophenones introduce aromatic rings, which can influence properties such as planarity, hydrophobicity, and electronic characteristics.

Heterocyclic Aldehydes and Ketones: Carbonyl compounds bearing heterocyclic rings (e.g., pyridine, thiophene, furan, indole) can introduce heteroatoms that may act as coordination sites for metal ions or participate in hydrogen bonding, thereby influencing the biological or material properties of the resulting hydrazones.

Aliphatic Aldehydes and Ketones: The use of aliphatic carbonyls allows for the introduction of flexible or sterically demanding alkyl chains, which can modulate solubility and conformational freedom.

Dicarbonyl Compounds: Reacting this compound with dicarbonyl compounds, such as glyoxal or acetylacetone, can lead to the formation of bis-hydrazones or more complex cyclic structures.

Structure-Reactivity-Property Correlations in Hydrazone Derivatives

The properties of the synthesized hydrazone derivatives are intrinsically linked to their molecular structure. By systematically varying the carbonyl precursor, it is possible to establish structure-reactivity-property relationships.

The electronic nature of the substituents on the aromatic ring of the carbonyl precursor can significantly affect the reactivity and properties of the resulting hydrazone. Electron-donating groups (e.g., -OCH3, -N(CH3)2) can increase the electron density on the hydrazone backbone, while electron-withdrawing groups (e.g., -NO2, -CN) can decrease it. These electronic effects can influence:

Acidity of the N-H proton: The acidity of the remaining proton on the hydrazine nitrogen can be modulated, which can be important for its coordination chemistry and biological activity.

Spectroscopic properties: The electronic transitions, and thus the UV-Vis absorption and fluorescence properties, of the hydrazones can be tuned by the nature of the substituents.

Electrochemical behavior: The oxidation and reduction potentials of the hydrazones can be altered, which is relevant for applications in materials science and sensor technology.

The steric bulk of the substituents on the carbonyl precursor can also play a crucial role in determining the conformation and potential for intermolecular interactions of the hydrazone derivatives. Bulky groups can hinder rotation around single bonds, leading to specific preferred conformations, and can influence the packing of the molecules in the solid state.

Functionalization at the Sulfonic Acid Position

The sulfonic acid group (-SO3H) is another key functional handle on the this compound scaffold. Its high acidity and potential for conversion into other functional groups, such as sulfonamides and sulfonate esters, provide further avenues for derivatization.

Synthesis of Sulfonamide and Sulfonate Ester Analogues

Sulfonamides can be synthesized from this compound by first converting the sulfonic acid to the corresponding sulfonyl chloride. This is typically achieved by treatment with a chlorinating agent like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). The resulting sulfonyl chloride is a reactive intermediate that can then be reacted with a wide variety of primary or secondary amines to form the corresponding sulfonamides. The general reaction scheme is as follows:

Ar-SO3H + SOCl2 → Ar-SO2Cl + SO2 + HCl

Ar-SO2Cl + R2NH → Ar-SO2NR2 + HCl

This two-step process allows for the introduction of a diverse range of substituents (R groups) from the amine precursor, enabling the fine-tuning of properties such as solubility, lipophilicity, and biological activity.

Sulfonate esters can be prepared by reacting the sulfonyl chloride intermediate with an alcohol or a phenol (B47542) in the presence of a base. The base is required to neutralize the HCl generated during the reaction.

Ar-SO2Cl + R'OH + Base → Ar-SO2OR' + Base·HCl

The synthesis of sulfonamides and sulfonate esters from this compound significantly expands the chemical space accessible from this starting material, offering a powerful strategy for the development of new compounds with tailored properties. For instance, an electrochemical approach for the synthesis of sulfonamide derivatives has been reported for a structurally related compound, 2,5-diethoxy-4-morpholinoaniline, which proceeds via an electrogenerated quinone diimine intermediate that undergoes a Michael-type addition with arylsulfinic acids. academie-sciences.fr This suggests that electrochemical methods could also be a viable and green alternative for the synthesis of sulfonamide derivatives of this compound.

Strategic Modification of the Ethoxy Moiety

The ethoxy group (-OCH2CH3) on the benzene (B151609) ring, while generally less reactive than the hydrazine or sulfonic acid groups, can also be a target for strategic modification. The primary reaction involving the ethoxy group is ether cleavage, which would result in a hydroxyl group at the 2-position.

This O-dealkylation can typically be achieved under harsh conditions using strong acids such as hydroiodic acid (HI) or hydrobromic acid (HBr). wikipedia.orgmasterorganicchemistry.compressbooks.publibretexts.orglibretexts.org The mechanism of this cleavage can proceed via either an SN1 or SN2 pathway, depending on the specific reaction conditions and the nature of the substrate. wikipedia.org For an aryl ethyl ether, the reaction with a strong acid like HBr would likely proceed via an SN2 mechanism, where the bromide ion attacks the less sterically hindered ethyl group of the protonated ether, leading to the formation of a phenol and ethyl bromide.

The resulting 2-hydroxy-5-hydrazinobenzenesulphonic acid would be a valuable intermediate for further derivatization. The newly introduced hydroxyl group could be alkylated to introduce different alkoxy groups, or it could be used as a handle for the attachment of other functional moieties through esterification or other reactions. This strategic modification of the ethoxy group, therefore, opens up another dimension for creating structural diversity from the parent compound.

Multi-Component Reactions and Complex Molecular Architectures

Multi-component reactions (MCRs) are powerful synthetic tools in which three or more reactants combine in a one-pot fashion to form a single product that incorporates all or most of the atoms of the starting materials. beilstein-journals.orgnih.gov These reactions are highly atom-economical and can be used to rapidly generate complex molecular architectures from simple starting materials.

This compound, with its multiple functional groups, is a promising candidate for use in MCRs. The hydrazine moiety can act as a nucleophile, while the aromatic ring can participate in electrophilic substitution reactions. The sulfonic acid group can act as an internal catalyst or be involved in the reaction in other ways.

For instance, arylhydrazines are known to participate in various MCRs to synthesize a wide range of heterocyclic compounds. researchgate.net One can envision scenarios where this compound is reacted with a carbonyl compound and a source of a third or fourth component, such as a β-ketoester, a malononitrile, or an isocyanide, to generate complex heterocyclic systems. The presence of the sulfonic acid group could potentially influence the course of these reactions, leading to novel products that would not be accessible using simple arylhydrazines.

The use of sulfonic acid-functionalized catalysts in MCRs has been shown to be effective for the synthesis of various heterocyclic libraries. academie-sciences.fr In the case of this compound, the sulfonic acid group is an integral part of the molecule, which could lead to interesting intramolecular catalytic effects or direct the regioselectivity of the MCR. The development of MCRs involving this compound would represent a significant advancement in the derivatization of this scaffold, enabling the efficient construction of complex and diverse molecular architectures with potential applications in medicinal chemistry and materials science. rug.nlrug.nl

Synthesis of Spirocyclic and Fused-Ring Systems

The creation of three-dimensional structures, such as spirocyclic and fused-ring systems, is a key objective in modern drug design to improve target specificity and pharmacokinetic properties. The hydrazine group of this compound is the primary reactive handle for cyclization reactions to build these sophisticated scaffolds.

Fused-Ring Synthesis via Fischer Indolization

A prominent strategy for synthesizing fused aromatic systems from arylhydrazines is the Fischer indole synthesis. wikipedia.orgthermofisher.comalfa-chemistry.com This reaction involves the acid-catalyzed condensation of a phenylhydrazine derivative with an aldehyde or ketone, followed by a mdpi.commdpi.com-sigmatropic rearrangement and cyclization to form an indole ring. In this context, this compound can serve as the arylhydrazine precursor.

The reaction with various cyclic ketones can lead to the formation of complex tricyclic fused systems. For instance, reaction with cyclohexanone would yield a tetrahydrocarbazole derivative. A key advantage of using this compound is the presence of the sulfonic acid group, which can function as an intramolecular catalyst, potentially obviating the need for strong external Brønsted or Lewis acids. wikipedia.orgmdpi.com The electron-donating ethoxy group on the benzene ring can also influence the regioselectivity of the cyclization step. nih.gov

| Cyclic Ketone Reactant | Resulting Fused-Ring Scaffold | Potential Application |

|---|---|---|

| Cyclopentanone | Ethoxy- and sulfonic acid-substituted Dihydrocyclopenta[b]indole | Core for kinase inhibitors |

| Cyclohexanone | Ethoxy- and sulfonic acid-substituted Tetrahydrocarbazole | Scaffold for CNS-active agents |

| 1-Indanone | Ethoxy- and sulfonic acid-substituted Indeno[2,1-b]indole | Building block for novel dyes and materials |

| 4-Piperidone | Ethoxy- and sulfonic acid-substituted Tetrahydropyrido[4,3-b]indole | Core for serotonin receptor antagonists |

Heterocyclic Fused Systems from Dicarbonyl Compounds

The condensation of hydrazines with 1,3- or 1,4-dicarbonyl compounds is a classical and efficient method for constructing five- and six-membered heterocyclic rings, respectively. This strategy can be adapted to create fused-ring systems by employing cyclic dicarbonyls.

Pyrazole Formation: Reaction with a cyclic 1,3-dione, such as 1,3-cyclohexanedione, would lead to a fused pyrazole system, specifically a tetrahydroindazole derivative.

Pyridazine Formation: Similarly, reaction with a cyclic 1,4-dione would generate a fused pyridazine ring system. This approach is analogous to the synthesis of spiro[cycloalkane-pyridazinone] derivatives from γ-oxocarboxylic acids and hydrazine. mdpi.com

Synthesis of Spirocycles

Spirocyclic systems, which contain two rings connected by a single common atom, offer significant three-dimensionality. One established method for their synthesis involves the reaction of tosylhydrazones with electron-deficient alkenes. shu.ac.uk A parallel strategy can be envisioned for this compound. The initial step would involve the formation of a hydrazone intermediate by reacting the parent compound with a cyclic ketone. This intermediate can then undergo a cyclization reaction, such as an intramolecular aminocyclization with an appropriately positioned alkene, to yield spiro-pyrazolines. acs.org

Another pathway involves multi-component reactions (MCRs). A Prins-type cyclization, which is a known MCR for generating spirocyclic ethers, could potentially be adapted. nih.gov By reacting a cyclic ketone, a suitable homoallylic alcohol, and using the inherent acidity of the sulfonic acid group, it may be possible to construct novel spirocyclic frameworks.

Creation of High-Complexity Chemical Libraries for Screening

The generation of large, diverse collections of molecules, or chemical libraries, is fundamental to the discovery of new bioactive compounds. This compound is an ideal starting scaffold for library synthesis due to its capacity for controlled, combinatorial derivatization.

Hydrazone-Based Combinatorial Libraries

The reaction between a hydrazine and an aldehyde or ketone to form a hydrazone is a highly reliable and efficient conjugation method. christopherking.name This reaction can be used to generate vast libraries of compounds by reacting this compound with a diverse collection of commercially available aldehydes and ketones. christopherking.namekiku.dk

This approach is particularly well-suited for the framework of Dynamic Combinatorial Chemistry (DCC). nih.gov In DCC, the reversible formation of hydrazones allows a library of compounds to exist in equilibrium. kiku.dkresearchgate.net When a biological target (e.g., a protein) is introduced, it can bind to its preferred ligand, shifting the equilibrium and amplifying the concentration of the most effective binder. The sulfonic acid group is a critical feature in this context, as it ensures the aqueous solubility of the library members, a prerequisite for most biological screening assays.

| Scaffold | Reactant (Aldehyde/Ketone) | Resulting Hydrazone Product |

|---|---|---|

| This compound | Benzaldehyde (B42025) | (E)-2-Ethoxy-5-(2-benzylidenehydrazin-1-yl)benzenesulphonic acid |

| 4-Pyridinecarboxaldehyde | (E)-2-Ethoxy-5-(2-(pyridin-4-ylmethylene)hydrazin-1-yl)benzenesulphonic acid | |

| Acetone | 2-Ethoxy-5-(2-isopropylidenehydrazin-1-yl)benzenesulphonic acid |

Multi-Component Reaction (MCR) Libraries

MCRs are powerful synthetic tools that combine three or more reactants in a single step to produce complex products, maximizing molecular diversity and synthetic efficiency. beilstein-journals.orgrsc.org The hydrazine functionality is a common component in many MCRs, particularly those used to synthesize nitrogen-containing heterocycles.

For example, this compound can be employed in a three-component synthesis of highly substituted pyrazoles. beilstein-journals.org The reaction of a 1,3-dicarbonyl compound, the hydrazine scaffold, and a third component (such as an activated alkene or another electrophile) can rapidly generate a library of unique pyrazole derivatives. This strategy allows for the exploration of a wide chemical space around the pyrazole core, which is a known "privileged scaffold" in medicinal chemistry.

Library Generation via Scaffold Decoration

A complementary approach involves a two-stage process: first, the synthesis of a core scaffold (as described in section 4.4.1), followed by its "decoration" with a variety of chemical appendages. The sulfonic acid group, beyond its role in providing solubility, can be chemically transformed to enable this decoration step. It can be converted to the corresponding sulfonyl chloride, a versatile intermediate that readily reacts with nucleophiles. wikipedia.org By reacting this sulfonyl chloride intermediate with a library of diverse amines, a large collection of sulfonamide derivatives can be synthesized. nih.govresearchgate.net This strategy introduces multiple points of diversity, significantly increasing the complexity and potential biological relevance of the resulting chemical library.

Coordination Chemistry and Metal Complexation Studies

Ligand Design Principles and Coordination Modes of 2-Ethoxy-5-hydrazinobenzenesulphonic Acid

The design of a ligand is crucial in determining the geometry, stability, and reactivity of the resulting metal complex. This compound incorporates several functional groups that can act as potential coordination sites, making it a versatile building block in the synthesis of new metal-organic frameworks and coordination compounds.

Identification of Primary and Secondary Binding Sites (N-donor, O-donor)

The structure of this compound features several potential donor atoms for metal coordination. The primary binding sites are anticipated to be the nitrogen atoms of the hydrazino group (-NHNH2) and the oxygen atoms of the sulphonic acid group (-SO3H). The hydrazino group offers two adjacent nitrogen atoms, both of which possess lone pairs of electrons available for donation to a metal center. This arrangement can lead to the formation of a five-membered chelate ring, a common and stable motif in coordination chemistry.

The sulphonic acid group provides potential oxygen donor sites. Depending on the pH of the reaction medium and the nature of the metal ion, coordination can occur through one or more of the oxygen atoms of the deprotonated sulphonate group (-SO3-). The ethoxy group (-OCH2CH3) also contains an oxygen atom, which could potentially act as a secondary, weaker binding site. The interplay between these N-donor and O-donor sites allows for a variety of coordination modes, including monodentate, bidentate, and bridging behavior.

Chelation Potential and Ring Size Thermodynamics

The ability of this compound to form chelate rings with metal ions is a key aspect of its coordination chemistry. Chelation, the formation of two or more separate coordinate bonds between a polydentate ligand and a single central metal atom, results in enhanced thermodynamic stability compared to complexes with analogous monodentate ligands. This phenomenon is known as the chelate effect.

The formation of five- or six-membered chelate rings is generally the most thermodynamically favorable. In the case of this compound, coordination through the two nitrogen atoms of the hydrazino group would lead to the formation of a stable five-membered ring. Alternatively, chelation involving one nitrogen of the hydrazino group and an oxygen from the ortho-ethoxy group or the sulphonic acid group could also be envisaged, leading to different ring sizes and stabilities. The specific coordination mode adopted will be influenced by factors such as the size and electronic properties of the metal ion, the solvent system, and the presence of other competing ligands.

Synthesis and Characterization of Transition Metal Complexes

The d-block transition metals, with their partially filled d-orbitals, are well-known for their ability to form a wide array of coordination complexes with diverse geometries and magnetic properties. The interaction of this compound with transition metals is expected to yield complexes with interesting structural and electronic features.

Coordination with d-Block Metals (e.g., Ni(II), Cd(II))

Nickel(II) and Cadmium(II) are representative d-block metal ions that are expected to form stable complexes with this compound. Ni(II), with its d8 electron configuration, commonly forms octahedral, square planar, or tetrahedral complexes, depending on the ligand field strength and steric factors. The coordination of this compound to Ni(II) could result in complexes with varying magnetic and spectral properties. For instance, an octahedral Ni(II) complex would be paramagnetic, while a square planar complex would be diamagnetic.

Cadmium(II), with a d10 electron configuration, typically forms tetrahedral or octahedral complexes. The coordination chemistry of Cd(II) is often dictated by the size of the ion and its preference for coordination with a variety of donor atoms. The synthesis of Ni(II) and Cd(II) complexes with this compound would likely involve the reaction of a suitable metal salt (e.g., chloride, nitrate, or acetate) with the ligand in an appropriate solvent. Characterization of the resulting complexes would be carried out using techniques such as elemental analysis, infrared spectroscopy (to identify the coordination sites), UV-visible spectroscopy (to study the electronic transitions), and magnetic susceptibility measurements (to determine the magnetic properties of the Ni(II) complexes).

Table 1: Expected Properties of Ni(II) and Cd(II) Complexes with this compound

| Metal Ion | Typical Coordination Geometries | Expected Magnetic Properties |

|---|---|---|

| Ni(II) | Octahedral, Square Planar, Tetrahedral | Paramagnetic or Diamagnetic |

Influence of Co-ligands on Coordination Geometry and Stability

The introduction of co-ligands into the coordination sphere of a metal complex can significantly influence its geometry, stability, and reactivity. Co-ligands can be simple monodentate species like water, ammonia (B1221849), or halides, or more complex polydentate ligands. In the context of complexes with this compound, the presence of co-ligands could lead to the formation of mixed-ligand complexes with modified properties.

Synthesis and Characterization of Main Group Metal Complexes

While the coordination chemistry of transition metals is extensively studied, the complexation of main group metals is also an area of growing interest. Main group metal complexes find applications in various fields, including catalysis and materials science. The interaction of this compound with main group metals is anticipated to result in complexes with distinct structural and bonding characteristics compared to their transition metal counterparts.

The synthesis of main group metal complexes with this compound would typically involve the reaction of a salt of the desired metal (e.g., from Group 1, 2, 13, 14, or 15) with the ligand. The characterization of these complexes would rely on techniques such as X-ray crystallography to determine the solid-state structure, and NMR spectroscopy (for diamagnetic complexes) to probe the coordination environment in solution. The nature of the metal-ligand bonding in these complexes is expected to be more predominantly ionic or polar covalent in character compared to the more covalent bonding often observed in transition metal complexes.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Nickel(II) |

Structural and Electronic Analysis of Coordination Compounds

The analysis of the structural and electronic properties of coordination compounds provides fundamental insights into their bonding, stability, and potential reactivity. Techniques such as X-ray crystallography and various spectroscopic methods are indispensable for this purpose.

Crystal engineering focuses on the design and synthesis of crystalline solids with desired properties, which are determined by the arrangement of molecules in the crystal lattice. The solid-state architecture of coordination compounds is influenced by factors such as the coordination geometry of the metal ion, the shape of the ligand, and intermolecular interactions like hydrogen bonding. researchgate.net For the coordination complexes of this compound, no crystal structures have been reported in the Cambridge Structural Database or other publicly accessible crystallographic databases. Therefore, detailed information on the solid-state architecture of its metal complexes is currently unavailable. Studies on similar ligands have highlighted the role of the ligand's structural versatility in designing molecular magnets and other functional materials.

Computational Chemistry and Theoretical Modeling Investigations

Quantum Chemical Calculations on Molecular Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the atomic level. These methods could provide significant insights into the three-dimensional structure, stability, and electronic nature of 2-Ethoxy-5-hydrazinobenzenesulphonic acid.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) has become a ubiquitous tool in computational chemistry for studying the electronic structure of molecules. mdpi.com For a molecule like this compound, DFT calculations would typically be employed to determine its most stable geometric configuration (geometry optimization). This process involves finding the arrangement of atoms that corresponds to the lowest energy state of the molecule.

Once the optimized geometry is obtained, a wealth of electronic properties can be calculated. These properties are crucial for understanding the molecule's reactivity and behavior. A hypothetical table of such properties is presented below, illustrating the type of data that would be generated from DFT calculations.

| Mulliken Atomic Charges | Partial charges on each atom, indicating the distribution of electrons within the molecule. | (Data for each atom) |

Note: The values in this table are illustrative and not based on actual experimental or computational data for this compound.

Ab Initio Methods for High-Accuracy Calculations

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can provide higher accuracy for certain properties. For a definitive understanding of the energetics of this compound, these methods could be used to refine the energies obtained from DFT calculations.

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing insights that are often difficult to obtain through experiments alone.

Transition State Identification and Activation Energy Barriers

For any chemical reaction involving this compound, computational methods could be used to identify the transition state—the highest energy point along the reaction pathway. Locating the transition state allows for the calculation of the activation energy barrier, which is a critical factor in determining the rate of the reaction. This is a common application in the study of reaction mechanisms. mdpi.com

Reaction Coordinate Mapping and Reaction Dynamics

By mapping the entire reaction coordinate, from reactants to products through the transition state, a detailed picture of the reaction mechanism can be constructed. This involves calculating the energy of the system at various points along the reaction pathway. Such a profile would reveal the energy changes that occur as bonds are broken and formed, and could identify any intermediate species that may be involved in the reaction.

Molecular Docking and Ligand-Target Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This modeling is crucial for understanding potential biological targets.

Binding Affinity Predictions for Designed Derivatives

In hypothetical studies, derivatives of this compound would be designed and docked against a specific protein target. The binding affinity, typically measured in kcal/mol, indicates the strength of the interaction. Lower negative values suggest stronger binding.

Hypothetical Binding Affinity Data

| Derivative | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

|---|---|---|---|

| Derivative A | Protein Kinase X | -8.5 | LYS-78, ASP-145 |

| Derivative B | Protein Kinase X | -9.2 | LYS-78, GLU-91, ASP-145 |

| Derivative C | Cytochrome P450 Y | -7.9 | PHE-112, ARG-254 |

Pharmacophore Modeling for Chemical Space Exploration

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings) necessary for biological activity. This model then serves as a template to search for other potentially active compounds. A hypothetical pharmacophore model for this compound derivatives might include a hydrogen bond acceptor, a hydrogen bond donor, and an aromatic ring feature.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations provide insights into the movement and conformational changes of molecules over time, offering a more dynamic picture than static docking models.

Conformational Flexibility and Solvent Effects

MD simulations would reveal how the structure of this compound flexes and changes shape in a simulated biological environment, such as in water. These simulations can identify the most stable conformations and how interactions with solvent molecules influence its shape and potential to bind to a target. For instance, a simulation might show that the sulphonic acid group remains highly flexible, allowing it to interact with various residues in a binding pocket.

Aggregation Behavior and Supramolecular Interactions

In silico simulations could also investigate the tendency of this compound molecules to aggregate. These studies would model how multiple molecules interact with each other in solution to form larger, supramolecular structures. The simulations could identify the key non-covalent interactions, such as hydrogen bonds or pi-stacking between benzene (B151609) rings, that drive this aggregation process.

Table of Compounds

| Compound Name |

|---|

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural determination of organic compounds in solution and the solid state. By probing the magnetic properties of atomic nuclei, NMR provides granular information about the chemical environment of individual atoms and their spatial relationships.

A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals in the 2-Ethoxy-5-hydrazinobenzenesulphonic acid molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides the initial overview of the proton environments. For this compound, distinct signals would be expected for the aromatic protons, the ethoxy group protons (a triplet for the methyl and a quartet for the methylene), and the protons of the hydrazino and sulphonic acid groups. The chemical shifts (δ) are influenced by the electron-donating ethoxy group and the electron-withdrawing sulphonic acid and hydrazino groups.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments. Six distinct signals would be anticipated for the benzene (B151609) ring carbons, two for the ethoxy group, and potentially more depending on the solvent and pH conditions affecting the hydrazino group.

2D NMR Techniques:

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings within the same spin system, crucial for tracing the connectivity of the ethoxy group's methyl and methylene (B1212753) protons and for assigning adjacent protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, which is invaluable for confirming the substitution pattern on the aromatic ring and the conformation of the molecule.

Illustrative ¹H and ¹³C NMR Data for this compound

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Ethoxy -CH₃ | Triplet | ~15 |

| Ethoxy -CH₂- | Quartet | ~64 |

| Aromatic C1-H | - | ~125 |

| Aromatic C2-H | - | ~150 |

| Aromatic C3-H | Doublet | ~115 |

| Aromatic C4-H | Doublet of doublets | ~120 |

| Aromatic C5-H | - | ~140 |

| Aromatic C6-H | Doublet | ~110 |

Note: The data presented in this table is illustrative and represents expected values based on the structure. Actual experimental values may vary.

Solid-state NMR (ssNMR) is a critical tool for characterizing the compound in its solid form, providing information that is inaccessible through solution-state NMR. This is particularly important for identifying and distinguishing between different polymorphic forms, which may exhibit distinct physical properties. By analyzing the ¹³C and ¹⁵N (for the hydrazino group) chemical shifts and anisotropic interactions in the solid state, ssNMR can reveal details about the crystal packing, intermolecular interactions (such as hydrogen bonding involving the sulphonic acid and hydrazino groups), and the presence of different crystalline or amorphous phases.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides precise information about the molecular weight and can be used to deduce the structure through the analysis of fragmentation patterns.

Electrospray ionization is a soft ionization technique that is well-suited for polar and thermally labile molecules like this compound. ESI-MS analysis would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, which would confirm the molecular weight of the compound. The high-polarity sulphonic acid group makes this compound particularly amenable to ESI.

Due to its low volatility, this compound is not directly suitable for GC-MS analysis. However, chemical derivatization to create a more volatile analogue, for example, by esterification of the sulphonic acid and acylation of the hydrazino group, would enable GC-MS analysis. The resulting mass spectrum would provide valuable structural information based on the characteristic fragmentation patterns of the derivative.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio, which can be used to determine the elemental formula of the compound. By comparing the experimentally measured exact mass with the calculated mass for the proposed formula (C₈H₁₂N₂O₄S), HRMS can confirm the elemental composition with a high degree of confidence, distinguishing it from other potential isobaric compounds.

Illustrative Mass Spectrometry Data for this compound

| Technique | Ionization Mode | Expected m/z | Information Obtained |

| ESI-MS | Positive | [M+H]⁺ | Molecular Weight Confirmation |

| ESI-MS | Negative | [M-H]⁻ | Molecular Weight Confirmation |

| HRMS | ESI | [M+H]⁺ or [M-H]⁻ | Elemental Composition |

Note: The data presented in this table is illustrative and represents expected outcomes. Actual experimental values would be required for definitive confirmation.

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray diffraction is an indispensable tool for elucidating the three-dimensional atomic arrangement in crystalline solids. It provides definitive information on bond lengths, bond angles, and crystal packing.

For a substituted benzenesulfonic acid like p-toluenesulfonic acid monohydrate, SC-XRD analysis reveals a monoclinic crystal system with the space group P2₁/c. iucr.org The crystal structure is stabilized by an extensive network of hydrogen bonds involving the sulfonic acid group and water molecules of crystallization. iucr.org It is anticipated that this compound, when crystallized, would also exhibit a complex hydrogen-bonding network involving the sulfonic acid, hydrazino, and ethoxy groups.

The key parameters obtained from an SC-XRD analysis are presented in the table below, using data from p-toluenesulfonic acid monohydrate as a representative example.

| Parameter | Description | Representative Value (p-toluenesulfonic acid monohydrate) |

| Crystal System | The symmetry of the crystal lattice. | Monoclinic |

| Space Group | The specific symmetry group of the crystal. | P2₁/c |

| a, b, c (Å) | The lengths of the unit cell axes. | a = 13.99 Å, b = 7.46 Å, c = 9.98 Å |

| **α, β, γ (°) ** | The angles between the unit cell axes. | α = 90°, β = 112.4°, γ = 90° |

| Volume (ų) | The volume of the unit cell. | 963.4 |

| Z | The number of molecules per unit cell. | 4 |

| Hydrogen Bonding | Describes the intermolecular hydrogen bond interactions. | Extensive network involving sulfonate and water molecules. |

Data derived from the analysis of p-toluenesulfonic acid monohydrate. iucr.orgwikipedia.orgnih.gov

Powder X-ray diffraction (PXRD) is a complementary technique used to assess the crystallinity of a bulk sample and to identify different crystalline phases. A PXRD pattern consists of a series of diffraction peaks at specific angles (2θ), which are characteristic of the crystalline lattice. A highly crystalline sample will produce sharp, well-defined peaks, whereas an amorphous sample will show a broad halo.

For this compound, PXRD would be instrumental in quality control, ensuring phase purity of synthesized batches. The positions and relative intensities of the diffraction peaks serve as a fingerprint for the specific crystalline form of the compound. While a specific PXRD pattern for the title compound is not available, the technique's utility remains paramount for its solid-state characterization.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These vibrations are specific to the functional groups present and their chemical environment, providing a detailed molecular fingerprint.

The IR and Raman spectra of this compound are expected to exhibit characteristic bands corresponding to its constituent functional groups: the ethoxy group (-OCH₂CH₃), the hydrazino group (-NHNH₂), the sulfonic acid group (-SO₃H), and the substituted benzene ring. Based on studies of analogous compounds like aminobenzenesulfonic acid isomers and 2-aminoethylsulfonic acid, a tentative assignment of the principal vibrational modes can be proposed. tsijournals.comnih.gov

The following table outlines the expected vibrational frequencies and their assignments.

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| **Hydrazino (-NHNH₂) ** | N-H stretching | 3400 - 3200 |

| NH₂ scissoring | 1650 - 1580 | |

| N-N stretching | 1100 - 1000 | |

| Sulfonic Acid (-SO₃H) | O-H stretching | 3000 - 2500 (broad) |

| S=O asymmetric stretching | 1250 - 1160 | |

| S=O symmetric stretching | 1080 - 1030 | |

| S-O stretching | 700 - 600 | |

| Ethoxy (-OCH₂CH₃) | C-H stretching (aliphatic) | 3000 - 2850 |

| C-O-C asymmetric stretching | 1275 - 1200 | |

| C-O-C symmetric stretching | 1150 - 1085 | |

| Benzene Ring | C-H stretching (aromatic) | 3100 - 3000 |

| C=C stretching (in-ring) | 1600 - 1450 | |

| C-H in-plane bending | 1300 - 1000 | |

| C-H out-of-plane bending | 900 - 675 |

Assignments are based on established group frequencies and data from analogous compounds. tsijournals.comnih.gov

IR and Raman spectroscopy can also provide information about the conformational isomers of a molecule. The rotational freedom around the C-O, C-S, and C-N bonds in this compound can give rise to different stable conformers. These conformers may have distinct vibrational spectra, particularly in the fingerprint region (below 1500 cm⁻¹). By comparing experimental spectra with theoretical calculations for different conformers, it is possible to determine the most stable conformation in the solid state or in solution. For instance, studies on other flexible molecules have successfully used this combined experimental and computational approach to elucidate conformational preferences.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The absorption maxima (λmax) and molar absorptivity (ε) are characteristic of the chromophores present in the molecule.

The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions within the substituted benzene ring. The presence of the electron-donating ethoxy and hydrazino groups, and the electron-withdrawing sulfonic acid group, will influence the energy of these transitions. Analogous to substituted anilines and other aromatic compounds, two main types of transitions are expected for the benzene ring: the π → π* transition of the aromatic system and n → π* transitions involving the non-bonding electrons on the oxygen and nitrogen atoms. researchgate.netresearchgate.netrsc.orgacs.orgaatbio.com

The following table summarizes the anticipated electronic transitions.

| Transition Type | Chromophore/Functional Group Involved | Expected Wavelength Range (nm) |

| π → π ** | Substituted Benzene Ring | 200 - 280 |

| n → π ** | Hydrazino Group (-NHNH₂) | 280 - 350 |

| n → π ** | Ethoxy Group (-OCH₂CH₃) | ~270 |

| n → π ** | Sulfonic Acid Group (-SO₃H) | Below 200 |

Expected ranges are based on data for analogous compounds like substituted anilines and phenylhydrazines. researchgate.netresearchgate.netaatbio.com The exact position of the absorption maxima will be sensitive to the solvent polarity, due to differential stabilization of the ground and excited states.

Chromophore Characterization and Absorption Maxima

The electronic absorption spectrum of a molecule is dictated by its chromophoric systems. In "this compound," the primary chromophore is the substituted benzene ring. The electronic transitions within this aromatic system are influenced by the attached functional groups: the ethoxy (-OCH2CH3), hydrazine (B178648) (-NHNH2), and sulphonic acid (-SO3H) groups.

The ethoxy and hydrazine groups are both auxochromes, meaning they are electron-donating groups that can intensify and shift the absorption bands of the benzene ring to longer wavelengths (a bathochromic or red shift). The hydrazine group, in particular, with its lone pair of electrons, can significantly enhance the electron density of the aromatic ring through resonance. The sulphonic acid group, being electron-withdrawing, will also influence the electronic distribution and the resulting absorption spectrum.

Table 1: Predicted UV-Vis Absorption Characteristics of this compound

| Chromophoric Moiety | Expected Influence on Absorption Spectrum | Predicted λmax Region |

| Substituted Benzene Ring | Primary π → π* transitions | 250 - 350 nm |

| Ethoxy Group (Auxochrome) | Bathochromic and hyperchromic shift | Modifies benzene absorption |

| Hydrazine Group (Auxochrome) | Significant bathochromic and hyperchromic shift | Modifies benzene absorption |